molecular formula C9H12BrN B13661510 2-Bromo-6-isobutylpyridine

2-Bromo-6-isobutylpyridine

Cat. No.: B13661510
M. Wt: 214.10 g/mol
InChI Key: MNGUTNCCVJKIAD-UHFFFAOYSA-N
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Description

2-Bromo-6-isobutylpyridine is an organic compound with the molecular formula C9H12BrN and a molecular weight of 214.1 g/mol It is a derivative of pyridine, where a bromine atom is substituted at the second position and an isobutyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-isobutylpyridine can be synthesized through various methods. One common method involves the bromination of 6-isobutylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-isobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-amino-6-isobutylpyridine, 2-thio-6-isobutylpyridine, etc.

    Coupling Products: Biaryl compounds with various functional groups depending on the boronic acid used.

Mechanism of Action

The mechanism of action of 2-Bromo-6-isobutylpyridine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various reactions to form desired products. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 2-Bromo-6-ethylpyridine
  • 2-Bromo-6-propylpyridine

Comparison: 2-Bromo-6-isobutylpyridine is unique due to the presence of the isobutyl group, which can influence its reactivity and physical properties compared to its methyl, ethyl, or propyl counterparts. This structural variation can lead to differences in solubility, boiling point, and interaction with other molecules, making it suitable for specific applications .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-bromo-6-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3

InChI Key

MNGUTNCCVJKIAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC=C1)Br

Origin of Product

United States

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